molecular formula C12H10Cl2N2S2 B1606420 2,2'-Dithiobis(5-chloroaniline) CAS No. 29124-55-8

2,2'-Dithiobis(5-chloroaniline)

Cat. No. B1606420
CAS RN: 29124-55-8
M. Wt: 317.3 g/mol
InChI Key: XMIKJNSWZZMXKK-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(5-chloroaniline) is a chemical compound with the molecular formula C12H10Cl2N2S2 . It is also known by other names such as 6,6’-Disulfanediylbis(3-chloroaniline), Benzenamine, 2,2’-dithiobis[5-chloro-], and others .


Synthesis Analysis

The synthesis of 2,2’-Dithiobis(5-chloroaniline) can be achieved from 2-AMINO-5-CHLOROBENZOTHIAZOLE . Unfortunately, the detailed synthesis process is not available in the search results.


Physical And Chemical Properties Analysis

The molecular weight of 2,2’-Dithiobis(5-chloroaniline) is 317.3 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 463.0±45.0 °C at 760 mmHg, and a flash point of 233.8±28.7 °C . The compound has 2 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Biochemical Assays and Environmental Science

  • Tissue Sulfhydryl Groups : A water-soluble aromatic disulfide, closely related to 2,2'-Dithiobis(5-chloroaniline), has been utilized for the determination of sulfhydryl groups in biological materials, offering insights into the biochemical properties of tissues and blood. This research highlights the potential of disulfide compounds in studying biological reactions and molecular structures Ellman, 1959.

  • Bioremediation of Chloroanilines : Chloroanilines, structurally similar to 2,2'-Dithiobis(5-chloroaniline), have been identified as significant contaminants in aquatic and terrestrial environments. Studies have demonstrated that microorganisms in methanogenic, but not sulfate-reducing conditions, can biologically dehalogenate chloroanilines, suggesting novel bioremediation approaches for environments contaminated with these chemicals Kuhn & Suflita, 1989.

Synthetic Chemistry

  • Peptide Heterodimerization : 2,2′-Dithiobis(5-nitropyridine), a compound with a similar functional group arrangement to 2,2'-Dithiobis(5-chloroaniline), has been employed as a reagent for activating the thiol function of cysteine in peptides and facilitating asymmetric disulfide formation. This application is crucial for the preparation of de novo designed cytochrome model heterodimeric peptides, demonstrating the compound's utility in synthetic and medicinal chemistry Rabanal, DeGrado, & Dutton, 1996.

Cross-Linking Studies

  • Chromatin Structure Analysis : Dithiobis(succinimidyl propionate), a compound related to 2,2'-Dithiobis(5-chloroaniline), has been used for chemical cross-linking to investigate the arrangement of H5 molecules in chicken erythrocyte chromatin. This research provides insights into the higher-order structure of chromatin and the spatial arrangement of histone molecules Lennard & Thomas, 1985.

Safety And Hazards

2,2’-Dithiobis(5-chloroaniline) is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is classified as a carcinogen . It is very toxic to aquatic life with long-lasting effects . Personal protective equipment/face protection is recommended when handling this compound .

properties

IUPAC Name

2-[(2-amino-4-chlorophenyl)disulfanyl]-5-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIKJNSWZZMXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)SSC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183383
Record name 2,2'-Dithiobis(5-chloroaniline)
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Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dithiobis(5-chloroaniline)

CAS RN

29124-55-8
Record name 2,2′-Dithiobis[5-chlorobenzenamine]
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Record name 2,2'-Dithiobis(5-chloroaniline)
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Record name 29124-55-8
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Record name 2,2'-Dithiobis(5-chloroaniline)
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Record name 2,2'-dithiobis[5-chloroaniline]
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Record name 2,2'-DITHIOBIS(5-CHLOROANILINE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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